1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a benzyl group . The reaction conditions often involve the use of solvents like pyridine and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness: 1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile stands out due to its specific substitution pattern and its potent activity against FGFRs, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-13-11-18(10-12-5-2-1-3-6-12)15-14(13)7-4-8-17-15/h1-8,11H,10H2 |
InChI Key |
GRQAQEOFEMFWLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)C#N |
Origin of Product |
United States |
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